alnespirone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLULNTXJPATBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869883 | |
| Record name | 8-{4-[(5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)(propyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Alnespirone
Intracellular Signaling Cascades Modulated by this compound
Inhibition of Forskolin-Activated Adenylate Cyclase Activity in Relevant Tissue Homogenates
One of the key downstream signaling pathways affected by 5-HT1A receptor activation is the adenylate cyclase system. 5-HT1A receptors are negatively coupled to adenylate cyclase via Gi/Go proteins. csic.eswikipedia.orgnih.govpsychopharmacologyinstitute.com Activation of these receptors inhibits the enzyme adenylate cyclase, which in turn reduces the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.govpsychopharmacologyinstitute.com
Forskolin is a commonly used laboratory tool that directly activates adenylate cyclase, leading to an increase in cAMP levels, independent of receptor activation. wikipedia.orgnih.gov Studies investigating the functional activity of 5-HT1A receptor agonists often examine their ability to counteract this forskolin-stimulated increase in cAMP.
Research has shown that this compound inhibits forskolin-activated adenylate cyclase activity in homogenates from relevant brain tissues, such as the hippocampus. csic.escsic.es This finding is consistent with its action as a 5-HT1A receptor agonist or partial agonist, demonstrating its ability to engage the receptor and trigger the downstream inhibitory signaling cascade.
Data from studies measuring the effect of this compound on forskolin-stimulated cAMP production in hippocampal membranes illustrate this inhibitory action. While specific quantitative data (like IC50 values) can vary between studies depending on the experimental conditions and tissue preparation, the consistent observation is that this compound reduces the elevated cAMP levels induced by forskolin. This provides a functional measure of this compound's efficacy at the 5-HT1A receptor in a cellular context.
Investigations into G-Protein Coupling Mechanisms Associated with this compound-5-HT1A Receptor Interaction
The inhibitory effect of 5-HT1A receptor activation on adenylate cyclase is mediated by the receptor's coupling to Gi/Go proteins. wikipedia.orgnih.govpsychopharmacologyinstitute.com Upon agonist binding, the 5-HT1A receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the coupled Gi/Go protein. This leads to the dissociation of the alpha subunit from the beta-gamma dimer, and both the activated alpha subunit and the beta-gamma dimer can then modulate downstream effectors, including the inhibition of adenylate cyclase. nih.govpsychopharmacologyinstitute.com
Investigations into the G-protein coupling mechanisms associated with this compound's interaction at the 5-HT1A receptor aim to understand how efficiently and effectively this compound promotes this coupling and subsequent G-protein activation compared to endogenous serotonin (B10506) (5-HT) or other reference agonists. Techniques such as GTPγS binding assays are commonly used for this purpose. These assays measure the binding of a non-hydrolyzable analog of GTP (GTPγS) to the activated G protein alpha subunit, providing a direct index of G-protein activation.
Studies using such methods have explored the ability of this compound to stimulate GTPγS binding in membranes expressing the 5-HT1A receptor. The results of these investigations help characterize this compound as a full or partial agonist by comparing its maximal effect and potency in stimulating GTPγS binding to that of a full agonist like 5-HT. While this compound has been described as having full agonistic activity at somatodendritic 5-HT1A receptors in some contexts, its classification can depend on the specific assay and tissue type. csic.es The coupling of 5-HT1A receptors to specific Gi/Go protein subunits (e.g., Gαi3 or Gαo) can vary regionally in the brain, potentially influencing the downstream signaling outcomes and the observed efficacy of agonists like this compound. nih.gov
Detailed research findings in this area often involve dose-response curves for this compound's effect on GTPγS binding, allowing for the determination of its potency (EC50) and efficacy (maximal stimulation). These data provide insights into the molecular events initiated by this compound binding to the 5-HT1A receptor and its capacity to activate the associated G-protein signaling pathway.
Preclinical Behavioral and Neurochemical Investigations of Alnespirone
Evaluation of Alnespirone in Animal Models of Aggressive Behavior
Studies employing animal models have provided insights into this compound's effects on aggressive behavior. The resident-intruder paradigm, a widely used model for studying aggression in rodents, has been instrumental in this evaluation. psu.eduucsf.edu
Assessment of this compound Effects on Offensive Aggression in Resident-Intruder Paradigms
In resident-intruder paradigms, this compound has been shown to effectively reduce offensive aggressive behavior in resident rats in a dose-dependent manner. psu.edunih.govresearchgate.net This reduction is typically observed as a decrease in the duration of offensive acts and postures, as well as a delay in the latency to the first attack. psu.edu The resident-intruder paradigm involves placing an unfamiliar conspecific (intruder) into the home cage of a territorial animal (resident), allowing for the observation and quantification of naturalistic aggressive and defensive behaviors. psu.eduucsf.edu
Analysis of this compound's Specificity on Aggressive Behaviors, Absent General Motor Inhibition
A key aspect of this compound's profile is the apparent selectivity of its anti-aggressive effects. Studies have indicated that this compound can reduce aggressive behavior without causing significant general motor inhibition or sedation at anti-aggressive doses. psu.edunih.govresearchgate.netscielo.br This is in contrast to some other compounds that may reduce aggression as a secondary effect of broader behavioral suppression. The assessment of non-aggressive behaviors, such as social exploration and general motor activity, in conjunction with aggressive behaviors in models like the resident-intruder test, helps to determine this specificity. psu.eduucsf.eduresearchgate.net
Distinctive Profile of this compound Compared to Other 5-HT1A Agonists in Modulating Aggression
This compound's effects on aggression have been compared to those of other 5-HT1A receptor agonists. While several 5-HT1A agonists demonstrate anti-aggressive properties, this compound has been suggested to possess an advantageous profile in terms of the selectivity of its anti-aggressive effects, particularly when compared to some full or partial 5-HT1A agonists. nih.govresearchgate.net For instance, while compounds like 8-OH-DPAT (a full 5-HT1A agonist) are potent in reducing aggression, their effects may be accompanied by more pronounced changes in general motor activity or signs of the "serotonin syndrome" compared to this compound. psu.edu The anti-aggressive actions of this compound are believed to be mediated by stimulating 5-HT1A receptors, potentially involving somatodendritic autoreceptors in the raphe nuclei. nih.govresearchgate.net
Here is a table summarizing the comparative anti-aggressive potencies of several 5-HT1A agonists in the resident-intruder test:
| Compound | ID50 (mg/kg) | Efficacy at Postsynaptic 5-HT1A Receptors | Selectivity of Anti-aggressive Effects (vs. Motor Activity) |
| 8-OH-DPAT | 0.074 psu.edunih.gov | Full psu.edunih.gov | Lower psu.edunih.gov |
| Eltoprazine (B1671187) | 0.24 psu.edunih.gov | Mixed 5-HT1A/1B Agonist psu.edunih.gov | Moderate psu.edu |
| Buspirone (B1668070) | 0.72 psu.edunih.gov | Partial psu.edunih.gov | Moderate psu.edunih.gov |
| Ipsapirone (B1662301) | 1.08 nih.gov, 5.5 psu.edu | Partial psu.edunih.gov | Moderate psu.edunih.gov |
| This compound | 1.24 psu.edunih.gov | Partial to Full wikipedia.orgncats.io | Higher nih.govresearchgate.net |
| S-15535 | 1.11 psu.edu | Preferential Autoreceptor Agonist psu.edu | Higher psu.edu |
Note: ID50 values represent the dose required to inhibit offensive aggression by 50%. Lower values indicate higher potency.
Studies of this compound in Preclinical Models of Affective Disorders
Beyond its effects on aggression, this compound has also been investigated in preclinical models relevant to affective disorders, such as depression and anxiety. ncats.ionih.govmedkoo.com
Antidepressant-Like Efficacy of this compound in Rodent Learned Helplessness Models
The learned helplessness model in rodents is a widely used paradigm to assess antidepressant-like activity. nih.govresearchgate.netresearchgate.net This model involves exposing animals to inescapable stress, leading to deficits in subsequent escape behaviors. nih.govresearchgate.net this compound has demonstrated antidepressant-like effects in the learned helplessness test in rats. nih.govmedkoo.comscience.gov It has been shown to protect against the increase in escape failures caused by exposure to uncontrollable aversive situations. nih.gov The activity of this compound in this model has been described as similar to that of other 5-HT1A receptor agonists like 8-OH-DPAT, buspirone, and ipsapirone. nih.gov
Anxiolytic-Like Actions of this compound in Various Animal Models
This compound has also exhibited anxiolytic-like actions in various animal models of anxiety. psu.eduresearchgate.netncats.iomedkoo.comwikipedia.orgresearchgate.net These models are designed to assess anxiety-related behaviors in rodents. While specific details from the provided sources on the "various animal models" beyond those related to aggression are limited, the literature indicates that 5-HT1A agonists, including this compound, have been evaluated in tests such as the elevated plus-maze and conflict procedures, which are commonly used to assess anxiolytic effects. researchgate.netchez-alice.frresearchgate.net this compound's anxiolytic-like effects in a conflict procedure in rats have been linked to the stimulation of 5-HT1A receptors. medkoo.com
Neurochemical Modulations by this compound on Serotonergic Systems In Vivo
In vivo investigations using microdialysis have provided insights into how this compound modulates serotonergic systems in the brain. These studies typically involve administering this compound systemically and measuring changes in extracellular 5-HT concentrations in specific brain regions over time csic.esnih.gov.
Regulation of Extracellular 5-HT Concentrations in Discrete Brain Regions via Microdialysis
Microdialysis studies have shown that systemic administration of this compound dose-dependently reduces extracellular 5-HT in various brain areas nih.gov. This reduction is a key effect of 5-HT1A receptor agonists, primarily due to their action on inhibitory somatodendritic autoreceptors located on serotonergic neurons in the raphe nuclei jst.go.jpfrontiersin.org. Activation of these autoreceptors decreases the firing rate of serotonergic neurons, subsequently reducing 5-HT release in their projection areas jst.go.jp.
Dorsal Raphe Nucleus (DRN) and Median Raphe Nucleus (MRN)
The dorsal raphe nucleus (DRN) and median raphe nucleus (MRN) are the primary sources of serotonergic innervation to the forebrain frontiersin.org. This compound has been shown to reduce extracellular 5-HT concentrations in both the DRN and MRN nih.gov. In one study, this compound (0.1-3 mg/kg, s.c.) dose-dependently decreased extracellular 5-HT in these regions nih.gov. The decrease in 5-HT elicited in the MRN was more pronounced than that in the DRN nih.gov. Specifically, maximal reductions were approximately 30% of baseline in the MRN and 60% of baseline in the DRN nih.gov. This effect in the DRN and frontal cortex was prevented by the selective 5-HT1A antagonist WAY-100635 nih.gov. Chronic treatment with this compound for two weeks significantly attenuated the ability of a challenge dose of this compound to reduce 5-HT in the DRN and frontal cortex, suggesting functional desensitization of somatodendritic 5-HT1A receptors in these regions csic.esnih.gov.
Forebrain Structures: Striatum, Frontal Cortex, Hippocampus
This compound also reduces extracellular 5-HT in forebrain areas that receive serotonergic projections from the raphe nuclei, including the striatum, frontal cortex, and hippocampus nih.gov. In studies using systemic administration (0.1-3 mg/kg, s.c.), this compound dose-dependently reduced extracellular 5-HT in these regions nih.gov. The maximal reductions observed were more significant in the striatum and frontal cortex compared to the dorsal and ventral hippocampus nih.gov. Maximal reductions reached approximately 23% and 29% of baseline in the striatum and frontal cortex, respectively, while in the dorsal and ventral hippocampus, reductions were more moderate, around 65% of baseline nih.gov. Local application of this compound into the dorsal striatum by reverse microdialysis did not affect dopamine (B1211576) output but induced a moderate, dose-independent increase in 5-HT concentrations in the dialysate nih.govresearchgate.net.
Data from a study on the effects of this compound on extracellular 5-HT in different brain regions are summarized in the table below:
| Brain Region | This compound Dose (mg/kg, s.c.) | Maximal Reduction in Extracellular 5-HT (% of baseline) | Citation |
| Dorsal Raphe Nucleus | 0.1-3 | ~60 | nih.gov |
| Median Raphe Nucleus | 0.1-3 | ~30 | nih.gov |
| Striatum | 0.1-3 | ~23 | nih.gov |
| Frontal Cortex | 0.1-3 | ~29 | nih.gov |
| Dorsal Hippocampus | 0.1-3 | ~65 | nih.gov |
| Ventral Hippocampus | 0.1-3 | ~65 | nih.gov |
Regional Selectivity in 5-HT Release Modulation by this compound
The studies indicate a regional selectivity in the reduction of 5-HT release elicited by this compound nih.gov. The reduction in 5-HT release was more pronounced in forebrain areas innervated by serotonergic neurons of the dorsal raphe nucleus nih.gov. This suggests that the impact of this compound on 5-HT release varies depending on the specific brain region and its primary serotonergic innervation nih.gov. While doses close to the ED50 value reduced 5-HT to a comparable extent across examined regions, higher doses showed more pronounced reductions in some areas compared to others, highlighting this regional selectivity nih.gov. This differential effect is unlikely to be solely attributed to variations in the sensitivity of 5-HT1A autoreceptors controlling 5-HT release, suggesting the involvement of complex mechanisms in the regional control of 5-HT release by 5-HT1A receptors nih.gov.
Elucidation of Neurobiological Mechanisms of Alnespirone Action
Functional Role of Somatodendritic 5-HT1A Autoreceptors in Alnespirone's Effects
Somatodendritic 5-HT1A autoreceptors are located on the cell bodies and dendrites of serotonergic neurons, primarily within the raphe nuclei. wikipedia.orgfrontiersin.orgfrontiersin.org These receptors play a crucial role in regulating serotonergic neuronal activity through a negative feedback mechanism. wikipedia.orgnih.govnih.gov
Activation of Presynaptic 5-HT1A Autoreceptors Leading to Serotonin (B10506) Release Inhibition
Activation of somatodendritic 5-HT1A autoreceptors by agonists like this compound inhibits the firing of serotonergic neurons. csic.escsic.es This inhibition is mediated through coupling to Gi/Go proteins, which leads to the opening of potassium channels, membrane hyperpolarization, and a decrease in the firing rate of the neuron. frontiersin.orgcsic.escsic.esresearchgate.net The reduced neuronal firing subsequently results in a decrease in serotonin (5-HT) synthesis, turnover, and release in the forebrain areas innervated by these neurons. csic.esnih.govjst.go.jp Studies using in vivo microdialysis have shown that this compound dose-dependently reduces extracellular 5-HT in various brain regions, including the dorsal raphe nucleus, median raphe nucleus, dorsal striatum, frontal cortex, and hippocampus. csic.esnih.gov The reduction in 5-HT release elicited by this compound is particularly notable in forebrain areas innervated by serotonergic neurons of the dorsal raphe nucleus, such as the striatum and frontal cortex. csic.esnih.gov
Adaptive Changes in Somatodendritic 5-HT1A Receptors Following Chronic this compound Administration
Chronic administration of 5-HT1A receptor agonists or serotonin reuptake inhibitors can lead to adaptive changes in somatodendritic 5-HT1A autoreceptors. csic.esresearchgate.net Specifically, prolonged treatment with this compound has been shown to cause functional desensitization of somatodendritic 5-HT1A receptors controlling 5-HT release in the dorsal raphe nucleus and frontal cortex in rats. csic.es This desensitization is a selective but slowly developing phenomenon, observed after chronic treatment (e.g., 21 days) but not necessarily after shorter durations (e.g., 7 or 14 days). nih.gov Electrophysiological recordings have demonstrated a reduced responsiveness of somatodendritic 5-HT1A autoreceptors to agonist application after chronic this compound treatment. nih.gov While some studies indicate a reduction in the number or signaling of 5-HT1A autoreceptors after chronic treatment, the density of the mRNA encoding these receptors in the dorsal raphe nucleus may remain unchanged. csic.esresearchgate.net This desensitization is thought to be involved in the delayed onset of action observed with some antidepressant treatments, as it eventually allows for increased extracellular 5-HT concentrations. csic.eswikipedia.orgresearchgate.net
Differential Contributions of Autoreceptor Versus Heteroreceptor Activation to this compound's Behavioral Phenotypes
Systemically administered 5-HT1A receptor agonists, including this compound, have dual effects on serotonergic neurotransmission due to their action on both somatodendritic autoreceptors and postsynaptic heteroreceptors. psu.edu By activating autoreceptors, they inhibit 5-HT neurotransmission. psu.edu Conversely, by directly activating postsynaptic heteroreceptors, they can mimic the effects of enhanced 5-HT signaling. psu.edu The behavioral effects of this compound, such as its antiaggressive properties, are believed to be mediated primarily through the stimulation of somatodendritic autoreceptors in the raphe nuclei. frontiersin.orgresearchgate.net Studies using the selective 5-HT1A receptor antagonist WAY-100635 have confirmed the involvement of 5-HT1A receptors in this compound's antiaggressive effects. researchgate.net The differential sensitivity of pre- and postsynaptic 5-HT1A receptors to agonists and antagonists, as well as the development of autoreceptor desensitization, contribute to the complex pharmacological profile and behavioral outcomes associated with this compound and other 5-HT1A agonists. wikipedia.orgjst.go.jpnih.gov
Contribution of Postsynaptic 5-HT1A Heteroreceptors to this compound's Pharmacodynamics
Postsynaptic 5-HT1A heteroreceptors are located on non-serotonergic neurons in various brain regions targeted by serotonergic projections, including limbic and cortical structures like the hippocampus, septum, amygdala, and cerebral cortex. wikipedia.orgfrontiersin.orgcsic.esresearchgate.net Activation of these receptors by serotonin or agonists like this compound modulates the activity of these target neurons. nih.govcsic.es
Differential Sensitivity and Functional Coupling of Postsynaptic Receptors to this compound
While this compound is a full agonist at somatodendritic 5-HT1A autoreceptors, the sensitivity and functional coupling of postsynaptic 5-HT1A receptors to this compound may differ. csic.esnih.gov Differences in the ability to evoke an agonistic response have been reported between dorsal raphe nucleus receptors and hippocampal receptors, with selective 5-HT1A agonists sometimes displaying a higher agonistic character at dorsal raphe nucleus receptors. csic.es Although postsynaptic hippocampal 5-HT1A receptors are negatively coupled to adenylyl cyclase and to a potassium channel via G proteins, there can be regional variations in the effector systems present. csic.esresearchgate.net The differential sensitivity of [3H]this compound binding to various physicochemical effectors compared to other agonists like [3H]8-OH-DPAT suggests that these ligands may not interact with 5-HT1A receptors in precisely the same manner, potentially accounting for differences in their behavioral effects. nih.gov Studies have also indicated enhanced sensitivity of postsynaptic 5-HT1A receptors in certain behavioral phenotypes, as evidenced by a larger hypothermic response to this compound in aggressive individuals. nih.gov
Anatomical Mapping of this compound Binding Sites and 5-HT1A Receptor Distribution in Brain Circuitry
Autoradiographic studies using radiolabeled ligands like [3H]this compound and [3H]8-OH-DPAT have been instrumental in mapping the distribution of 5-HT1A receptors in the brain. nih.govresearchgate.net The regional distribution of [3H]this compound specific binding sites in the rat brain and spinal cord has been shown to superimpose over that of 5-HT1A receptors labeled by [3H]8-OH-DPAT. nih.gov High densities of 5-HT1A binding sites are found in limbic areas, particularly the hippocampus (dentate gyrus and CA1), lateral septum, and amygdala, as well as in the cingulate and entorhinal cortices and the dorsal and median raphe nuclei. frontiersin.orgresearchgate.net These areas are implicated in various functions, including mood, anxiety, and cognitive processes. wikipedia.orgresearchgate.net The localization of this compound binding sites in these regions aligns with the known distribution of 5-HT1A receptors and supports its actions through these receptor populations.
Table 1: Regional Distribution of 5-HT1A Receptors
| Brain Region | Receptor Type | Relative Density |
| Dorsal Raphe Nucleus | Somatodendritic (Autoreceptor) | High |
| Median Raphe Nucleus | Somatodendritic (Autoreceptor) | High |
| Hippocampus (Dentate Gyrus, CA1) | Postsynaptic (Heteroreceptor) | High |
| Lateral Septum | Postsynaptic (Heteroreceptor) | High |
| Amygdala | Postsynaptic (Heteroreceptor) | High |
| Cingulate Cortex | Postsynaptic (Heteroreceptor) | High |
| Entorhinal Cortex | Postsynaptic (Heteroreceptor) | High |
| Cerebral Cortex | Postsynaptic (Heteroreceptor) | High |
| Basal Ganglia | Postsynaptic (Heteroreceptor) | Low |
| Thalamus | Postsynaptic (Heteroreceptor) | Low |
Table 2: Effects of this compound on Extracellular 5-HT in Rat Brain Regions (Acute Administration)
| Brain Region | Maximal Reduction in Extracellular 5-HT (% of baseline) |
| Frontal Cortex | 29% csic.esnih.gov |
| Dorsal Striatum | 23% csic.esnih.gov |
| Dorsal Hippocampus | ~65% nih.gov |
| Ventral Hippocampus | ~65% nih.gov |
| Dorsal Raphe Nucleus | ~60% nih.gov |
| Median Raphe Nucleus | ~30% nih.gov |
Note: Data extracted from studies on acute this compound administration in rats.
Table 3: Adaptive Changes in Somatodendritic 5-HT1A Autoreceptors Following Chronic this compound Treatment (Rat Dorsal Raphe Nucleus)
| Treatment Duration | 5-HT1A Autoreceptor Functional Sensitivity | [3H]8-OH-DPAT Binding | 5-HT1A Receptor mRNA Levels |
| 7 days | No change reported nih.gov | Unaltered nih.gov | Unchanged csic.es |
| 14 days | No change reported nih.gov | Unaltered nih.gov | Unchanged csic.es |
| 21 days | Significantly reduced (desensitization) nih.gov | Unaltered nih.gov | Unchanged csic.es |
This compound's Interactions with Non-Serotonergic Systems
Examination of this compound's Lack of Direct Interaction with Catecholamine Neurons
This compound is primarily characterized in pharmacological studies as a selective full agonist of the 5-HT1A receptor within the azapirone class of compounds. wikipedia.org This selectivity is central to understanding its neurobiological profile and distinguishes it from agents that interact more broadly with multiple neurotransmitter systems. The established mechanism of action predominantly involves the serotonergic system, particularly the 5-HT1A receptor. wikipedia.org
Advanced Methodological Approaches in Alnespirone Research
In Vivo Neurochemical Monitoring Techniques
In vivo neurochemical monitoring techniques are crucial for understanding the dynamic changes in neurotransmitter concentrations in the brain in response to pharmacological agents like alnespirone.
Microdialysis for Spatiotemporal Analysis of Neurotransmitter Dynamics
Microdialysis is a widely used technique that allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals. This method provides insights into the spatiotemporal dynamics of neurotransmitter release and metabolism. Studies utilizing microdialysis have investigated the effects of this compound on extracellular serotonin (B10506) (5-HT) levels in different brain areas, such as the dorsal raphe nucleus (DRN) and frontal cortex. csic.esnih.gov For example, research has shown that acute administration of this compound can reduce extracellular 5-HT concentration in rat brain regions. csic.esnih.gov Chronic treatment with this compound for two weeks did not alter baseline extracellular 5-HT levels but significantly reduced the ability of a subsequent challenge dose of this compound to decrease 5-HT in the DRN and frontal cortex, indicating functional desensitization of somatodendritic 5-HT1A receptors. csic.esnih.gov
Quantitative Receptor Mapping and Expression Analysis
Understanding the distribution and expression levels of receptors is fundamental to elucidating the mechanism of action of compounds targeting specific receptor subtypes.
Receptor Autoradiography for Quantitative Assessment of 5-HT1A Receptor Density and Distribution
Receptor autoradiography is a technique used to visualize and quantify the density and distribution of specific receptors in tissue sections. This method involves incubating tissue sections with a radiolabeled ligand that selectively binds to the receptor of interest, followed by exposure to a radiation-sensitive film or emulsion. Autoradiographic analysis has been employed to assess the binding of ligands, such as [³H]8-OH-DPAT and [³H]WAY-100635, to 5-HT1A receptors in the brain following this compound treatment. csic.esnih.gov Studies have shown that chronic this compound treatment can lead to a significant reduction in the binding of these ligands to somatodendritic 5-HT1A receptors in the DRN, but not to postsynaptic 5-HT1A receptors. csic.esnih.gov This finding supports the microdialysis data suggesting desensitization of somatodendritic autoreceptors. csic.esnih.gov
In Situ Hybridization for mRNA Encoding 5-HT1A Receptors
In situ hybridization is a technique used to detect and localize specific messenger RNA (mRNA) sequences within tissue sections. This method provides information about the level of gene expression for a particular protein, such as the 5-HT1A receptor. In conjunction with receptor autoradiography, in situ hybridization can help determine whether changes in receptor density are due to alterations in receptor synthesis. Studies using in situ hybridization have examined the density of mRNA encoding 5-HT1A receptors in brain regions like the DRN after this compound treatment. csic.esnih.gov Research indicates that chronic this compound treatment did not alter the density of mRNA encoding 5-HT1A receptors in the DRN, suggesting that the observed decrease in somatodendritic 5-HT1A receptor binding is likely due to receptor desensitization or internalization rather than a decrease in gene expression. csic.esnih.gov
Sophisticated Behavioral Ethological and Pharmacological Challenge Paradigms
Behavioral studies, particularly those employing ethological and pharmacological challenge paradigms, are essential for understanding the functional consequences of this compound's neurochemical effects.
Detailed Ethological Observational Methods in Aggression Studies
Ethological observational methods involve the detailed recording and analysis of the natural behavior of animals in controlled or semi-naturalistic settings. In the context of aggression research, the resident-intruder paradigm is a commonly used model that allows for the study of spontaneous offensive and defensive behaviors in rodents. jove.compsu.edu Detailed quantitative analysis (ethogram) of behavioral acts and postures provides a comprehensive picture of aggressive interactions. jove.comresearchgate.net Studies utilizing the resident-intruder paradigm have shown that this compound can induce a dose-dependent reduction in offensive aggression in rats. jove.com This anti-aggressive effect is often accompanied by changes in other social behaviors, such as an increase in social exploration. jove.com The specificity of this compound's behavioral effects on aggression, without significant impact on non-social exploration or inactivity, supports its targeted action on mechanisms underlying aggressive behavior. jove.com Pharmacological challenge paradigms, where this compound is administered and its effects on behavior are observed, help to characterize its pharmacological profile and compare its effects to other compounds. psu.edunih.gov Research indicates that the selective antiaggressive effects of this compound in the resident-intruder test are mediated via 5-HT1A receptors. nih.govresearchgate.net
Application of Selective 5-HT1A Antagonists (e.g., WAY-100635) to Confirm Receptor Mediation of this compound Effects
The use of selective antagonists is a fundamental pharmacological approach to confirm the involvement of a specific receptor in mediating the effects of a compound. WAY-100635, a highly selective and potent 5-HT1A receptor antagonist, has been widely utilized in this compound research to establish the role of 5-HT1A receptors in its observed actions. researchgate.netnih.govnih.govcsic.esnih.gov
Studies investigating the anti-aggressive effects of this compound in animal models, such as the resident-intruder test in rats, have demonstrated that these effects are mediated via 5-HT1A receptors. researchgate.netnih.gov The administration of WAY-100635, which is inactive on its own in these paradigms, has been shown to fully prevent the anti-aggressive effects of this compound. researchgate.netnih.gov This antagonistic action of WAY-100635 confirms that this compound's anti-aggressive properties are dependent on its interaction with 5-HT1A receptors. researchgate.netnih.gov
Furthermore, WAY-100635 has been used to investigate the effects of this compound on extracellular serotonin (5-HT) levels in different brain regions. This compound is known to reduce extracellular 5-HT concentration, consistent with its agonist activity at somatodendritic 5-HT1A autoreceptors which regulate neuronal firing and 5-HT release. csic.escsic.es The co-administration of WAY-100635 has been shown to prevent the decrease in extracellular 5-HT induced by this compound in areas like the frontal cortex, further supporting the mediation of this effect through 5-HT1A receptors. csic.es
Research has also explored the interaction between this compound and dopaminergic systems. While this compound does not appear to directly influence central dopamine (B1211576) systems, high doses can increase dopamine turnover, an effect that can be prevented by pretreatment with WAY-100635. nih.gov This suggests that even indirect effects of this compound on other neurotransmitter systems at higher concentrations may be linked to its primary action at 5-HT1A receptors. nih.gov
| Study Focus | This compound Effect | WAY-100635 Effect (Alone) | WAY-100635 + this compound | Conclusion on 5-HT1A Mediation | Source |
|---|---|---|---|---|---|
| Anti-aggressive effects in rats | Reduces offensive aggression | Inactive | Prevents this compound effect | Confirmed | researchgate.netnih.gov |
| Extracellular 5-HT reduction | Decreases extracellular 5-HT in frontal cortex | Not specified | Prevents this compound effect | Confirmed | csic.es |
| Dopamine turnover (high dose) | Increases dopamine turnover | Not specified | Prevents this compound effect | Linked to 5-HT1A stimulation | nih.gov |
Functional Physiological Readouts of 5-HT1A Receptor Activity (e.g., Hypothermic Response)
Functional physiological readouts provide in vivo indicators of receptor activation. The hypothermic response, a decrease in body temperature, is a well-established physiological effect mediated by 5-HT1A receptors, particularly those located postsynaptically. rug.nlmdpi.com This response has been employed in this compound research to assess its functional agonist activity at these receptors in vivo.
This compound has been shown to induce hypothermia in rats, consistent with its properties as a 5-HT1A receptor agonist. rug.nlpsu.edu This hypothermic effect is considered a postsynaptic 5-HT1A mediated response. nih.govrug.nl Studies comparing the hypothermic response to this compound in different lines of rats, such as those selectively bred for high or low levels of aggression, have revealed that aggressive individuals show an enhanced hypothermic response to this compound. rug.nl This suggests an enhanced sensitivity of postsynaptic 5-HT1A receptors in aggressive individuals, which could be a compensatory mechanism. rug.nl
The use of selective antagonists further supports the role of 5-HT1A receptors in the hypothermic response. For example, S-15535, a compound that acts as an agonist at 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors, has been shown to block the this compound-induced hypothermia. nih.govrug.nl This finding confirms that the hypothermic effect of this compound is indeed mediated via postsynaptic 5-HT1A receptors. nih.govrug.nl
The hypothermic response serves as a valuable in vivo assay to assess the functional consequences of this compound's interaction with postsynaptic 5-HT1A receptors and to investigate potential differences in receptor sensitivity or function under various physiological or behavioral conditions.
| Physiological Readout | This compound Effect | Receptor Subtype Involved | Confirmation Method (e.g., Antagonist) | Key Finding | Source |
|---|---|---|---|---|---|
| Hypothermia | Induces hypothermia | Postsynaptic 5-HT1A | Blocked by S-15535 | Enhanced response in aggressive individuals | nih.govrug.nlpsu.edu |
In Vitro Biochemical and Biophysical Assays for Receptor Function
In vitro assays provide controlled environments to directly assess the binding characteristics and functional coupling of compounds to receptors at a molecular level. These methods are essential for determining receptor affinity, efficacy, and the downstream signaling pathways activated by this compound.
G-Protein Coupled Receptor Binding Assays
Radioligand binding assays are a standard technique to quantify receptor density and affinity and to determine the binding of a compound to its target receptor. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor's interaction with this compound can be characterized using these assays. revvity.comfrontiersin.org
Studies have utilized tritiated this compound ([3H]this compound) as a radioligand to investigate its binding to 5-HT1A receptors in rat brain membranes, particularly in areas rich in these receptors like the hippocampus. nih.gov These studies have shown that [3H]this compound binds with high affinity to a homogeneous class of sites in hippocampal membranes, and the pharmacological properties of these binding sites closely match those of 5-HT1A receptors identified with other radioligands like [3H]8-OH-DPAT. nih.gov
Competition binding assays, where increasing concentrations of an unlabeled compound compete with a radioligand for binding sites, are used to determine the affinity (Ki) of this compound for the 5-HT1A receptor. revvity.com These assays confirm the high affinity of this compound for 5-HT1A receptors. csic.esnih.gov
While the regional distribution of [3H]this compound binding sites in the rat brain and spinal cord superimposes over that of 5-HT1A receptors labeled by [3H]8-OH-DPAT, subtle differences in the sensitivity of [3H]this compound and [3H]8-OH-DPAT binding to various physicochemical factors have been observed. nih.gov These differences suggest that the two agonist radioligands may not recognize 5-HT1A receptors in exactly the same conformational state, which could potentially contribute to differences in their in vivo behavioral effects. nih.gov
| Assay Type | Radioligand Used | Tissue Source | Key Finding | Source |
|---|---|---|---|---|
| Saturation Binding | [3H]this compound | Rat hippocampal membranes | High-affinity binding (Kd = 0.36 nM) | nih.gov |
| Competition Binding | [3H]8-OH-DPAT or [3H]this compound | Various brain regions | High affinity of this compound for 5-HT1A sites | csic.esnih.gov |
Cyclic AMP Modulation Assays
The 5-HT1A receptor is primarily coupled to Gi/Go proteins, which, upon activation, inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.orgnih.gov Assays measuring the modulation of cAMP levels are therefore crucial for assessing the functional efficacy of this compound as a 5-HT1A receptor agonist.
In vitro studies using hippocampal homogenates have shown that this compound inhibits forskolin-activated adenylate cyclase. csic.escsic.es Forskolin is a direct activator of adenylyl cyclase, and the ability of this compound to counteract this activation demonstrates its inhibitory effect on the enzyme via 5-HT1A receptor stimulation. This inhibition leads to a decrease in cAMP production.
While 5-HT1A receptor activation typically inhibits adenylyl cyclase, some studies using in vivo microdialysis have observed an increase in extracellular cAMP in response to 5-HT1A agonists like 8-OH-DPAT in the rat hippocampus. nih.gov This effect was prevented by a selective 5-HT1A antagonist, indicating it was 5-HT1A receptor mediated, although the underlying mechanism for an increase in extracellular cAMP upon Gi/Go coupling warrants further investigation. nih.gov
Despite some complexities in interpreting extracellular cAMP changes in vivo, the in vitro inhibition of adenylyl cyclase remains a key functional assay for confirming the agonist activity of this compound at 5-HT1A receptors and its coupling to the Gi/Go protein pathway. nih.gov
| Assay Type | Stimulus/Activator | This compound Effect | Downstream Effect | Conclusion on 5-HT1A Coupling | Source |
|---|---|---|---|---|---|
| Adenylyl Cyclase Activity | Forskolin | Inhibits forskolin-activated activity | Decreased cAMP | Agonist activity, Gi/Go coupling | csic.escsic.es |
| Extracellular cAMP (in vivo) | N/A | Can influence efflux (complex) | Changes in cAMP | 5-HT1A mediated (for 8-OH-DPAT) | nih.gov |
Synthetic and Structural Elucidation Research of Alnespirone
Synthetic Pathways and Chemical Modifications Leading to Alnespirone Derivatives
The synthesis of this compound involves the construction of its distinct chroman and azaspirodecane moieties. Traditional synthetic routes are multi-step processes. The chroman core, specifically the 5-methoxy-3,4-dihydro-2H-chromen-3-yl structure, is typically synthesized through acid-catalyzed cyclization of substituted phenols with epichlorohydrin. For instance, 5-methoxysalicylic acid can undergo epoxide ring-opening in the presence of HCl to yield the chroman intermediate with high purity.
Chemical modifications can be applied to this compound and its intermediates to generate derivatives. These modifications can include reduction reactions, often utilizing reducing agents like lithium aluminum hydride, to form reduced analogs. Nucleophilic substitution reactions are also employed, allowing for the replacement of functional groups on either the chroman or azaspirodecane portions of the molecule. The specific reagents and conditions, such as the choice of organic solvent, catalysts, and temperature control, dictate the major products obtained from these reactions.
More recent approaches to synthesizing the precursors of compounds like this compound involve biocatalytic methods. An effective biocatalytic approach utilizes metagenomic imine reductases (IREDs) for the enantioselective reductive coupling of 3-chromanones with primary amines, yielding 3-aminochroman derivatives, which serve as backbones for this compound. nih.gov This method has shown high yields and enantiocomplementary selectivity. nih.gov
Stereochemical Resolution and Enantiomeric Characterization of this compound
This compound possesses a chiral center within its chroman moiety. google.com Chiral compounds synthesized from achiral starting materials often result in racemic mixtures, a 50:50 blend of enantiomers. libretexts.org The separation of these enantiomers, a process known as resolution, is challenging due to their identical physical properties. libretexts.org However, diastereomers, which have different physical properties, can be separated. libretexts.org This principle is applied in the resolution of racemates by reacting the racemic mixture with an enantiomerically pure chiral reagent, yielding a mixture of diastereomers that can then be separated. libretexts.org
Early synthetic methods for this compound faced challenges with racemization during the spirocyclization step. Implementing low-temperature conditions (specifically 0°C) with Hünig's base has been shown to minimize epimerization, leading to improved enantiomeric excess (ee) of up to 92%.
A hybrid approach combining Ir-catalyzed hydrogenation with enzymatic resolution has also been reported for resolving enantiomers of chroman precursors. This one-pot process, utilizing Candida antarctica lipase (B570770) B, can achieve high enantiomeric excess and good yields.
Structure-Activity Relationship (SAR) Studies within the this compound and Azapirone Series for 5-HT1A Receptor Interaction
This compound belongs to the azapirone class of compounds, many of which are known to interact with the 5-HT1A receptor. wikipedia.orgwikipedia.orgwikipedia.org Other notable azapirones include buspirone (B1668070), gepirone, and ipsapirone (B1662301). wikipedia.orgwikipedia.orgwikipedia.org SAR studies within this series aim to understand how structural variations influence their affinity and activity at the 5-HT1A receptor.
The arylpiperazine moiety is a common structural feature in many CNS-active agents, including azapirones, and is considered a key pharmacophoric fragment for interacting with serotonergic, dopaminergic, and adrenergic receptors. jetir.orgresearchgate.net However, this compound, unlike buspirone, gepirone, and ipsapirone, is not a piperazine (B1678402) derivative and does not metabolize to 1-(2-pyrimidinyl)piperazine (1-PP), a common metabolite of many azapirones that also has some activity at α2-adrenergic and 5-HT1A receptors. wikipedia.orgcsic.es This structural difference likely contributes to this compound's specific pharmacological profile. csic.escsic.es
SAR analysis in related azapirone series has shown that modifications to the phenyl ring and the addition of electronegative or bulky groups can influence antidepressant activity and binding affinity to receptors like 5-HT1A. jetir.org Understanding the SAR of azapirones is crucial for designing novel compounds with improved selectivity and efficacy for the 5-HT1A receptor. acs.org
Quantitative Structure-Activity Relationship (QSAR) Analyses in this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) analyses are employed to develop predictive models that correlate chemical structure with biological activity. These studies aim to identify key structural features and physicochemical properties that are important for interaction with the target receptor, such as the 5-HT1A receptor.
While specific detailed QSAR analyses focused solely on this compound analogues were not extensively detailed in the provided search results, QSAR methodologies, including 3D-QSAR techniques like CoMFA and CoMSIA, have been applied to study the binding of various ligands to the 5-HT1A receptor. researchgate.net These studies help in understanding the three-dimensional structural requirements for receptor binding and can guide the design of new compounds with predicted activity. researchgate.net QSAR models can help predict the probability of a ligand being an agonist or antagonist and identify structural parameters that enhance selectivity. researchgate.netresearchgate.net this compound has been included in studies utilizing QSAR models for predicting biological activity, such as potential anticancer activity based on structural similarity. biorxiv.org
Comparative Preclinical Studies and Distinctive Pharmacological Profiles of Alnespirone
Comparative Analysis of Alnespirone with Other 5-HT1A Receptor Agonists and Modulators
Comparative studies are crucial for understanding the nuances of this compound's action relative to other drugs targeting the 5-HT1A receptor. These comparisons highlight differences in potency, efficacy, and behavioral selectivity.
Comparison with Full Agonists (e.g., 8-OH-DPAT, Flesinoxan)
This compound has been compared with prototypical full 5-HT1A agonists like 8-OH-DPAT and flesinoxan (B1672771) in preclinical settings. In studies evaluating the suppression of offensive aggression in rats, 8-OH-DPAT demonstrated higher potency than this compound. researchgate.netpsu.edunih.gov Specifically, 8-OH-DPAT had an ID50 of 0.074 mg/kg, while this compound's ID50 was 1.24 mg/kg in reducing offensive aggressive behavior. researchgate.netpsu.edunih.gov Despite being less potent in this specific measure, this compound appeared superior in terms of the selectivity of its antiaggressive effects, showing no significant decreases in social interest or general motor activity at effective doses, unlike some other agonists. researchgate.netnih.gov
In behavioral tests aimed at assessing antidepressant activity, such as the tail suspension test in mice, both this compound and 8-OH-DPAT have been reported to increase immobility at certain doses. nih.gov Conversely, in the forced swim test in mice, both compounds decreased immobility. nih.gov Flesinoxan, another 5-HT1A agonist, also increased immobility in the tail suspension test at certain doses. nih.gov
Comparison with Partial Agonists (e.g., Buspirone (B1668070), Ipsapirone (B1662301), Tandospirone)
This compound's pharmacological profile has also been contrasted with that of 5-HT1A receptor partial agonists, including buspirone, ipsapirone, and tandospirone. In the resident-intruder test, this compound, buspirone, and ipsapirone all showed dose-dependent decreases in offensive aggressive behavior in resident rats. researchgate.netnih.gov In terms of potency in this model, buspirone (ID50 = 0.72 mg/kg) and ipsapirone (ID50 = 1.08 mg/kg) were more potent than this compound (ID50 = 1.24 mg/kg). researchgate.netpsu.edunih.gov
However, this compound's selectivity for reducing aggression without causing significant sedation or affecting social behavior was noted as potentially advantageous compared to other agonists, including buspirone and ipsapirone. researchgate.netnih.gov
Comparisons of this compound and buspirone on locus coeruleus neuronal activity in rats revealed differences in their alpha-2 adrenoceptor properties. nih.gov While buspirone, via its metabolite 1-(2-pyrimidinyl)-piperazine, exhibits potent alpha-2 adrenoceptor antagonist properties, this compound was found to be devoid of significant in vivo alpha-2 adrenoceptor antagonist effects. nih.gov
In antidepressant-predictive tests, buspirone has been reported to be devoid of activity in the tail suspension test in mice, whereas this compound increased immobility. nih.gov Tandospirone is also classified as a 5-HT1A partial agonist of the azapirone class. fishersci.bewikipedia.orgwikipedia.org
Comparison with Mixed Agonists (e.g., Eltoprazine)
Eltoprazine (B1671187) is described as a mixed agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors, and also an antagonist at 5-HT2C receptors. wikipedia.org In the resident-intruder test, eltoprazine also reduced offensive aggression in rats and was more potent than this compound (ID50 = 0.24 mg/kg for eltoprazine vs. 1.24 mg/kg for this compound). researchgate.netpsu.edunih.gov
Evaluation of this compound's Unique Selectivity and Advantageous Preclinical Behavioral Profile
Preclinical studies suggest that this compound possesses a unique and potentially advantageous behavioral profile, particularly in the context of aggression. While less potent than some full agonists like 8-OH-DPAT and the mixed agonist eltoprazine in reducing offensive aggression, this compound demonstrated superior selectivity. researchgate.netnih.gov It effectively suppressed offensive aggression in rats without causing significant decrements in social interest or general motor activity, a profile not consistently observed with other tested 5-HT1A agonists. researchgate.netjove.comnih.gov This selective antiaggressive action is thought to be mediated by stimulating 5-HT1A receptors, likely the somatodendritic autoreceptors in the raphe nuclei. researchgate.netnih.gov
Table 1: Comparative Potency (ID50 mg/kg) in Reducing Offensive Aggression in Rats researchgate.netpsu.edunih.gov
| Compound | Classification | ID50 (mg/kg) |
| 8-OH-DPAT | Full Agonist | 0.074 |
| Eltoprazine | Mixed Agonist (5-HT1A/1B) | 0.24 |
| Buspirone | Partial Agonist | 0.72 |
| Ipsapirone | Partial Agonist | 1.08 |
| This compound | Full Agonist | 1.24 |
Investigation of Antagonistic Interactions with Selective 5-HT1A Antagonists (e.g., WAY-100635)
The involvement of 5-HT1A receptors in the preclinical effects of this compound has been confirmed through studies utilizing selective 5-HT1A receptor antagonists, such as WAY-100635. wikipedia.orgwikipedia.orgfishersci.co.ukwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgwikidata.orginvivochem.com WAY-100635, which itself was generally inactive in altering aggressive behavior when administered alone, was shown to fully prevent the antiaggressive effects of this compound in the resident-intruder test. researchgate.netnih.gov This antagonistic interaction provides strong evidence that this compound's effects on offensive aggression are mediated specifically via 5-HT1A receptors. researchgate.netnih.gov WAY-100635 also prevented the decrease in extracellular 5-HT induced by this compound in the frontal cortex in microdialysis studies. csic.es
Table 2: Effect of WAY-100635 on the Antiaggressive Effects of 5-HT1A Agonists researchgate.netnih.gov
| Agonist | Effect of Agonist on Offensive Aggression | Effect of WAY-100635 Pretreatment |
| This compound | Decreased | Fully Prevented |
| 8-OH-DPAT | Decreased | Fully Prevented |
| Buspirone | Decreased | Fully Prevented |
| Ipsapirone | Decreased | Partly Reversed |
| Eltoprazine | Decreased | Partly Reversed |
This compound Research within the Broader Context of Azapirone Pharmacodynamics
This compound is a member of the azapirone chemical class, which includes other 5-HT1A receptor agonists like buspirone, ipsapirone, and tandospirone. fishersci.bewikipedia.orgwikipedia.orgwikipedia.orgfishersci.co.ukwikipedia.orgwikidata.orgwikidata.orgfishersci.canih.govnih.govwikidoc.org Research on this compound contributes to the broader understanding of the pharmacodynamics of azapirones, particularly their interactions with the serotonergic system. Like other azapirones, this compound's primary mechanism of action is believed to involve agonism at 5-HT1A receptors. wikipedia.orgcsic.es Studies comparing this compound to other azapirones like buspirone have highlighted differences in receptor selectivity beyond the 5-HT1A receptor, such as the absence of significant alpha-2 adrenoceptor antagonist activity for this compound, which is present for buspirone via its metabolite. nih.gov This suggests that while sharing a core mechanism of 5-HT1A agonism, individual azapirones can have distinct pharmacological profiles due to differing affinities for other receptors or variations in metabolite activity.
Future Directions and Research Gaps in Alnespirone Investigation
Further Elucidation of Long-Term Adaptive Changes in Serotonergic Circuitry Induced by Alnespirone Administration
While acute effects of 5-HT1A receptor agonists like this compound on serotonin (B10506) release have been studied, the long-term adaptive changes within the serotonergic system following chronic this compound administration require further detailed investigation. Studies have shown that chronic antidepressant treatment can lead to adaptive changes, such as the downregulation of serotonin transporters (SERT), although this may not be due to decreased gene expression. nih.gov Understanding how long-term this compound exposure influences the density, sensitivity, and functional coupling of pre- and post-synaptic 5-HT1A receptors, as well as other serotonin receptor subtypes and interacting neurotransmitter systems (norepinephrine, glutamate, GABA), is crucial. nih.govcsic.es Research utilizing techniques such as in vivo microdialysis with long-term administration protocols, electrophysiology, and advanced imaging techniques could provide insights into these sustained neurobiological effects. The duration of extracellular 5-HT reductions by this compound has been noted to be longer than that of other 5-HT1A agonists, which warrants further exploration of the underlying mechanisms contributing to this prolonged effect and its implications for long-term adaptive changes. csic.es
Exploration of Potential Novel Molecular Targets or Off-Target Interactions of this compound
Although this compound is considered a selective 5-HT1A receptor agonist, a comprehensive exploration of potential novel molecular targets or off-target interactions is warranted. researchgate.netnih.gov While drugs are often designed to target specific proteins, they can interact with unintended targets, which may contribute to both therapeutic and adverse effects. plos.orgnih.gov Identifying these off-target interactions early in the drug development process is important for assessing potential risks and understanding the full pharmacological profile of a compound. nih.govdrugdiscoverynews.com Computational approaches can be employed to predict potential off-target interactions. frontiersin.orgnih.gov Further research using broad screening approaches, such as-omics technologies and high-throughput binding assays, could reveal additional proteins or pathways modulated by this compound. nih.gov Investigating these potential off-target effects is essential for a complete understanding of this compound's mechanism of action and potential for repurposing or combination therapies. plos.org
Development of Advanced Preclinical Models to Refine Behavioral Specificity and Translate Neurobiological Findings
The translation of findings from preclinical animal models to human neuropsychiatric conditions is a critical challenge. wellbeingintlstudiesrepository.orgfrontiersin.org While studies in rodents using paradigms like the resident-intruder test have demonstrated the antiaggressive and anxiolytic-like effects of this compound, mediated via 5-HT1A receptors, the complexity of human behavior and neuropsychiatric disorders necessitates more refined models. researchgate.netnih.govnih.gov Future research should focus on developing and utilizing advanced preclinical models that better recapitulate specific symptom clusters or endophenotypes of neuropsychiatric conditions beyond simple anxiety or aggression. This could involve using genetically modified animals, employing more complex behavioral tasks, or incorporating neuroimaging techniques in preclinical settings to bridge the gap between neurobiological changes and complex behaviors. frontiersin.org Refining these models will improve the predictive validity of preclinical findings and facilitate the translation of this compound research into clinical applications. frontiersin.org
Q & A
Q. What is the primary mechanism of action of alnespirone in modulating serotonin (5-HT) release, and how does it differ regionally in the brain?
this compound acts as a selective 5-HT₁A agonist, reducing extracellular serotonin release in specific brain regions. Microdialysis studies in rats demonstrate that this compound decreases 5-HT concentrations most prominently in the dorsal raphe nucleus (DRN), median raphe nucleus (MRN), and ventral hippocampus. For example, doses of 0.3–3 mg/kg reduced 5-HT levels by 25–30% in the DRN, with effects lasting up to 120 minutes due to its longer half-life compared to other agonists like 8-OH-DPAT . Regional selectivity is attributed to differences in 5-HT₁A receptor sensitivity and presynaptic vs. postsynaptic receptor distribution .
Q. What experimental methodologies are standard for assessing this compound's effects on serotonin dynamics?
Key approaches include:
- Microdialysis in awake, freely moving rats : Probes are implanted in target brain regions (e.g., DRN, MRN, hippocampus) to collect extracellular fluid samples. 5-HT levels are quantified via HPLC with electrochemical detection .
- Dose-response studies : Administering this compound at 0.1–10 mg/kg (intraperitoneal or subcutaneous) and measuring time-dependent changes in 5-HT concentrations.
- Statistical analysis : Two-way ANOVA to evaluate interactions between time and dose, followed by post-hoc tests (e.g., Bonferroni) to identify significant reductions .
Advanced Research Questions
Q. How do this compound and 8-OH-DPAT differ in their pharmacological profiles, and what implications do these differences have for experimental design?
Q. How can researchers resolve contradictions in reported regional effects of this compound on serotonin release?
Contradictions often arise from variations in:
- Surgical probe placement : Even minor deviations in DRN/MRN targeting can alter results. Validating probe locations post-hoc with histology is critical .
- Baseline 5-HT levels : Brain regions like the DRN exhibit higher basal 5-HT (e.g., 1.2–1.5 nM) compared to the hippocampus (0.3–0.5 nM), affecting % reduction calculations .
- Animal models : Strain-specific receptor expression (e.g., Wistar vs. Sprague-Dawley rats) may influence outcomes. Cross-study comparisons should account for these variables .
Q. What are best practices for validating this compound's receptor specificity in vivo?
- Antagonist co-administration : Pre-treat with 5-HT₁A antagonists (e.g., WAY-100635, 0.3 mg/kg) to confirm reversal of this compound-induced 5-HT reduction .
- Radioligand binding assays : Compare [³H]8-OH-DPAT binding density in this compound-treated vs. control tissues. A 25–30% reduction in DRN binding confirms presynaptic receptor targeting .
- Knockout models : Use 5-HT₁A receptor-deficient mice to rule off-target effects .
Methodological and Data Analysis Considerations
Q. How should researchers design studies to assess dose-dependent effects of this compound while minimizing variability?
- Within-subject designs : Repeated measurements in the same animal reduce inter-individual variability.
- Control groups : Include vehicle-treated and antagonist-treated cohorts to isolate 5-HT₁A-mediated effects.
- Power analysis : For 80% power to detect a 20% 5-HT reduction (α = 0.05), a minimum of n = 6–8 animals per group is recommended .
Q. What statistical approaches are most robust for analyzing time-course microdialysis data?
- Two-way repeated measures ANOVA : To evaluate main effects of time and dose, plus interactions.
- Area under the curve (AUC) analysis : Quantifies total 5-HT reduction over time, normalizing for transient fluctuations .
- False discovery rate (FDR) correction : For multiple comparisons across brain regions .
Key Data from Select Studies
| Study | Dose (mg/kg) | Max 5-HT Reduction | Brain Region | Duration |
|---|---|---|---|---|
| 3 | 30% | DRN | 120 min | |
| 1 | 25% | Ventral Hippocampus | 90 min | |
| 0.3 | 15% | MRN | 60 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
